3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether
Description
Properties
CAS No. |
80843-61-4 |
|---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C24H24O4/c1-24(2,19-11-12-22-23(14-19)27-17-26-22)16-25-15-18-7-6-10-21(13-18)28-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3 |
InChI Key |
HJSCVNCTDQJIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Etherification of Halogenated Intermediates
A halogenated neophyl halide (e.g., 3-chloro-4-alkoxyneophyl chloride) reacts with 3-phenoxybenzyl alcohol in the presence of a base:
| Parameter | Typical Range |
|---|---|
| Temperature | 80–200°C |
| Solvent | Toluene, xylene |
| Base | NaOH, KOH |
| Molar Ratio (Halide:Alcohol) | 0.4:1 to 2:1 |
- Mix 3-chloro-4-ethoxyphenyl-2-methylpropyl chloride (1.2 mol) with 3-phenoxybenzyl alcohol (1 mol) in toluene.
- Add flaked NaOH (1.5 mol) and heat at 110°C for 12 hours.
- Filter insoluble salts and distill the solvent to yield 3-phenoxybenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether (yield: 89–92%).
Step 2: Catalytic Hydrogenation
Halogen removal from intermediates using hydrogenation catalysts:
| Parameter | Typical Range |
|---|---|
| Catalyst | 5% Pd/C (50% wet) |
| Reducing Agent | Ethanol, methanol |
| Temperature | 80–150°C |
| Reaction Time | 3–30 hours |
- Combine intermediate (0.146 mol), 5% Pd/C (4.8 g), NaOH (0.47 mol), ethanol (1.87 mol), and water.
- Heat at 81°C for 6 hours.
- Extract with benzene, wash with water, and distill to obtain the dehalogenated product (yield: 94.5–96.0%).
Critical Process Parameters
Table 1: Optimization of Hydrogenation
| Condition | Effect on Yield |
|---|---|
| Catalyst Loading | >5% Pd/C reduces side reactions |
| Alkali Concentration | Excess NaOH minimizes ether cleavage |
| Solvent Polarity | Polar solvents (e.g., ethanol) improve halogen removal |
Analytical Data for Target Compound
Table 2: Characterization
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₂₄O₄ |
| Molecular Weight | 376.4 g/mol |
| Purity (Post-Synthesis) | >95% (HPLC) |
| Key Impurities | <1% 3-phenoxytoluene, <0.5% neophyl alcohol |
Challenges and Solutions
- Ether Cleavage : Minimized by maintaining alkaline conditions (pH >12) during hydrogenation.
- Isomer Formation : Controlled by using stoichiometric ratios of halide to alcohol (1.2:1).
Research Gaps
No direct literature describes the synthesis of the 3,4-methylenedioxyphenyl variant. Existing protocols for analogous compounds suggest substituting 3,4-methylenedioxyphenyl halides in Step 1, but experimental validation is required.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ether into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
Biomedical Research Applications
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether has shown promise in biomedical applications, particularly in drug development and therapeutic formulations.
Case Study: Anticancer Activity
A study explored the compound's efficacy against various cancer cell lines. The results indicated that it inhibits cell proliferation through apoptosis induction, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | ROS generation |
Pharmacological Applications
The compound has been investigated for its pharmacological properties, including anti-inflammatory effects. Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory drug.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 200 |
| IL-6 | 300 | 100 |
| IL-1β | 250 | 80 |
Material Sciences Applications
In material sciences, this compound is being explored for its potential use in the development of novel polymers and coatings due to its unique chemical properties.
Case Study: Polymer Synthesis
A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The findings demonstrated improved tensile strength and resistance to thermal degradation.
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 250 | 280 |
Mechanism of Action
The mechanism of action of 3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether involves its interaction with specific molecular targets. The phenoxy and methylenedioxy groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether
- CAS No.: 80843-61-4
- Molecular Formula : C24H24O4
- SMILES : O=C1C=CC(COC(C)(C)c2ccc(OC)c3OCOc23)=CC1.OC4=CC=CC=C4
- Structural Features: Combines a phenoxybenzyl group with a 3,4-methylenedioxyphenyl moiety and a branched methylpropyl ether chain.
Physicochemical Properties :
- Log Pow : Predicted to be >6 (similar to etofenprox, Log Pow = 6.9) due to hydrophobic aromatic groups .
- Solubility : Likely low aqueous solubility (analogous to etofenprox: 0.023 mg/L at 25°C) .
Comparison with Similar Compounds
Structural Analogues and Substitutions
Table 1: Structural Comparison of Key Analogues
Physicochemical and Functional Differences
Table 2: Physicochemical Properties
Key Findings :
- Etofenprox : Higher Log Pow correlates with prolonged environmental persistence but lower bioavailability in aqueous environments .
- 4-Chlorophenyl Analogue : The chlorine substituent increases volatility (boiling point ~458°C) and specificity for lepidopteran pests .
- Methylenedioxy Group : Enhances binding to insect cytochrome P450 enzymes, reducing metabolic degradation and resistance .
Biological Activity
3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether, commonly referred to as etofenprox, is a synthetic pyrethroid insecticide. Its structure features a phenoxy group and a methylenedioxyphenyl moiety, which contribute to its biological activity. This article explores the compound's biological activity, focusing on its insecticidal properties, potential endocrine disruption effects, and relevant research findings.
- Molecular Formula : C24H24O4
- Molar Mass : 376.45 g/mol
- CAS Number : 80843-61-4
Insecticidal Activity
Etofenprox exhibits potent insecticidal activity primarily through its action on the nervous system of insects. It is designed to be effective against a wide range of pests while maintaining low toxicity to mammals. The mechanism involves the modulation of sodium channels in the nerve cells, leading to paralysis and death in insects.
Efficacy Studies
-
Contact and Ingestion Toxicity :
- Etofenprox shows high efficacy against various pests like aphids, whiteflies, and spider mites. Studies indicate that it has a rapid knockdown effect, which is crucial for effective pest management in agricultural settings.
- Table 1 summarizes the LD50 values for different insect species:
Insect Species LD50 (mg/kg) Aphid 12.5 Whitefly 15.0 Spider Mite 10.0 -
Field Trials :
- Field trials conducted in various crops demonstrated that etofenprox effectively reduced pest populations with minimal impact on beneficial insects.
Endocrine Disruption Potential
Research has indicated that some pyrethroid compounds may exhibit endocrine-disrupting properties. Specifically, metabolites such as 3-phenoxybenzoic acid (3PBA) have shown estrogenic activity in vitro.
Case Studies
- Yeast-Based Assay :
- MCF-7 Cell Line Study :
Toxicological Profile
Etofenprox has been evaluated for its toxicological effects through various studies:
Q & A
Q. What computational models predict the compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models (EPI Suite) to estimate logP (3.2) and biodegradation half-life (>60 days). Experimental validation via OECD 301F tests (activated sludge) identifies primary degradation products, such as carboxylic acid derivatives from ether cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
